Pentamethylene bismethanethiosulfonate

Protein Cross-linking Structure-Activity Relationship Membrane Protein Topology

Pentamethylene bismethanethiosulfonate (CAS 56-00-8), also known as MTS-5-MTS, is a homobifunctional, sulfhydryl-reactive chemical cross-linker. It belongs to the methanethiosulfonate (MTS) reagent class, which is characterized by high specificity for thiol groups (cysteine residues) in proteins.

Molecular Formula C7H16O4S4
Molecular Weight 292.5 g/mol
CAS No. 56-00-8
Cat. No. B013826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylene bismethanethiosulfonate
CAS56-00-8
SynonymsMTS-5-MTS;  Methanesulfonothioic Acid S,S’-1,5-Pentanediyl Ester;  Preparation 335
Molecular FormulaC7H16O4S4
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCSS(=O)(=O)C
InChIInChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3
InChIKeyPFGFBHYQVVHELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethylene Bismethanethiosulfonate (CAS 56-00-8): A Defined-Length Sulfhydryl Cross-Linker for Precision Protein Proximity Mapping


Pentamethylene bismethanethiosulfonate (CAS 56-00-8), also known as MTS-5-MTS, is a homobifunctional, sulfhydryl-reactive chemical cross-linker. It belongs to the methanethiosulfonate (MTS) reagent class, which is characterized by high specificity for thiol groups (cysteine residues) in proteins [1]. Its structure consists of two terminal methanethiosulfonate groups connected by a five-carbon (pentamethylene) spacer arm. This specific spacer arm length provides a defined molecular ruler for investigating protein-protein interactions, protein conformation, and the topology of membrane proteins .

Why Cross-Linker Spacer Length Matters: The Specificity of Pentamethylene Bismethanethiosulfonate in Distance Measurements


In the MTS cross-linker family, the length of the alkyl spacer arm directly dictates the distance between cross-linked cysteine residues [1]. Simply substituting pentamethylene bismethanethiosulfonate with another MTS compound (e.g., 1,2-ethanediyl bismethanethiosulfonate or 1,6-hexanediyl bismethanethiosulfonate) will yield entirely different cross-linking patterns, leading to inaccurate structural or interaction data. This is because the cross-linking event is contingent upon the spacer arm bridging two specific cysteine residues within a defined distance range . The five-carbon chain of this compound offers a specific and distinct spatial constraint that cannot be replicated by shorter or longer analogs, making it an essential, non-interchangeable tool for precise molecular ruler experiments .

Quantitative Differentiation of Pentamethylene Bismethanethiosulfonate (MTS-5-MTS) for Scientific Selection


Spacer Arm Length: A 5-Carbon Ruler for Mapping Protein Domains

Pentamethylene bismethanethiosulfonate (MTS-5-MTS) provides a distinct spacer arm length for cross-linking experiments, differentiating it from other members of the MTS family. Its five-carbon alkyl chain offers a defined molecular reach, which is critical for mapping protein architecture. This contrasts with shorter analogs like 1,1-methanediyl bismethanethiosulfonate (MTS-1-MTS, ~3 Å spacer) and longer ones like 1,6-hexanediyl bismethanethiosulfonate (MTS-6-MTS, ~10 Å spacer) [1][2]. This specific length enables the investigation of spatial relationships that are not accessible with other cross-linkers.

Protein Cross-linking Structure-Activity Relationship Membrane Protein Topology

Enhanced Chain Rigidity Compared to Longer-Chain Analogs

Compared to longer-chain analogs such as 1,6-hexanediyl bismethanethiosulfonate (MTS-6-MTS), the five-carbon chain of pentamethylene bismethanethiosulfonate confers greater rigidity . This increased rigidity imposes a stronger spatial constraint on the cross-linked protein complex. This feature is advantageous when aiming to capture or stabilize specific, less flexible protein conformations.

Cross-Linker Design Conformational Restraint Protein Structure Analysis

Optimal Reactivity and Stability Profile for Membrane Protein Studies

Pentamethylene bismethanethiosulfonate exhibits a reactivity and stability profile that is particularly suited for hydrophobic environments like cell membranes. While all MTS reagents react rapidly with thiols at physiological pH (pH 7.2-7.5), the lower water solubility of MTS-5-MTS, compared to shorter or more hydrophilic analogs, can be an advantage when targeting cysteine residues within the transmembrane domains of integral membrane proteins [1]. Its solid-state stability at -20°C also ensures long-term reliability for procurement and storage .

Membrane Protein Cross-linking Thiol Chemistry Hydrophobic Environment

Defined Applications for Pentamethylene Bismethanethiosulfonate Based on Its Unique Spacer and Chemical Profile


Mapping Proximity in Integral Membrane Proteins

Pentamethylene bismethanethiosulfonate is ideally suited for cross-linking studies within the hydrophobic core of lipid bilayers. Its lipophilic nature allows it to partition into the membrane, where it can efficiently target and cross-link cysteine residues engineered into the transmembrane domains of proteins such as transporters, channels, and G-protein coupled receptors (GPCRs) [1]. The specific 5-carbon spacer arm provides a crucial distance constraint for mapping helix-helix interactions and conformational changes [1].

Investigating Protein-Protein Interactions at Intermediate Distances

In studies of soluble protein complexes, this cross-linker is used to probe interactions at a defined distance intermediate to those probed by shorter (e.g., MTS-2-MTS) or longer (e.g., MTS-6-MTS) cross-linkers . Its application can help differentiate between direct contact and more distant associations, providing a finer resolution map of a protein interaction interface or the architecture of a multi-subunit complex [1].

Constraining Protein Conformations for Structural Studies

The relative rigidity of the pentamethylene chain, when compared to longer-chain analogs, makes this cross-linker a valuable tool for trapping and stabilizing specific protein conformations . This can be particularly useful in cryo-electron microscopy (cryo-EM) or X-ray crystallography sample preparation, where a homogenous and constrained protein population is desired to facilitate structure determination.

A Defined Reagent in MTS Cross-Linker Panels for 'Molecular Ruler' Assays

In systematic 'molecular ruler' experiments, a panel of MTS cross-linkers with varying spacer arm lengths is used to triangulate distances between cysteine residues in a protein of interest . Pentamethylene bismethanethiosulfonate serves as a critical, non-redundant data point in this panel. Its inclusion is essential for accurately modeling the geometry of binding pockets, active sites, or protein-protein interfaces [1].

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